(E)-3-(4-chlorophenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-3-(4-chlorophenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring, a chlorophenyl group, and a methylbenzylidene moiety, making it a molecule of interest in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-chlorophenyl group, usually through a nucleophilic aromatic substitution reaction.
Formation of the Carbohydrazide: The carbohydrazide moiety is introduced by reacting the pyrazole derivative with hydrazine hydrate.
Condensation with 4-Methylbenzaldehyde: The final step involves the condensation of the carbohydrazide with 4-methylbenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the carbohydrazide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-chlorophenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research focuses on its pharmacological properties, including its potential to inhibit specific enzymes or receptors involved in disease processes.
Industry
Industrially, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-3-(4-chlorophenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction by interacting with specific receptors or proteins.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-chlorophenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide: Known for its unique combination of a pyrazole ring and a chlorophenyl group.
(E)-3-(4-chlorophenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide: Similar structure but with a methoxy group instead of a methyl group, which can alter its reactivity and biological activity.
(E)-3-(4-chlorophenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide: Contains a nitro group, which can significantly impact its chemical and biological properties.
Uniqueness
The uniqueness of (E)-3-(4-chlorophenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c1-12-2-4-13(5-3-12)11-20-23-18(24)17-10-16(21-22-17)14-6-8-15(19)9-7-14/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRHNEDWSRJKRH-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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